Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Adenosine A2A receptor radioligand binding structure-activity relationship

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide (molecular formula C₂₄H₂₄N₂O₄, molecular weight 404.5 g/mol) is a synthetic small molecule belonging to the N-phenylalkyl-substituted α-amino carboxamide derivative class, characterized by a 2-furamide terminus, a central 2-methoxy-1,4-phenylenediamine scaffold, and a 1-phenylcyclopentylcarbonyl moiety. The compound is cataloged under CHEMBL5198566 in ChEMBL and has been deposited in the NCI/CADD database under NSC 725775.

Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
Cat. No. B14968337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide
Molecular FormulaC24H24N2O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C24H24N2O4/c1-29-21-16-18(11-12-19(21)26-22(27)20-10-7-15-30-20)25-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27)
InChIKeyKTQKUGITSZFUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide – Structural Identity, Pharmacological Classification, and Procurement Benchmarks


N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide (molecular formula C₂₄H₂₄N₂O₄, molecular weight 404.5 g/mol) is a synthetic small molecule belonging to the N-phenylalkyl-substituted α-amino carboxamide derivative class, characterized by a 2-furamide terminus, a central 2-methoxy-1,4-phenylenediamine scaffold, and a 1-phenylcyclopentylcarbonyl moiety . The compound is cataloged under CHEMBL5198566 in ChEMBL [1] and has been deposited in the NCI/CADD database under NSC 725775 [2]. Its structural architecture positions it within a patent-protected chemical space originally disclosed in US Patent 5,507,207 and related filings describing N-phenylalkyl α-amino carboxamide derivatives with central nervous system pharmacological utility [3].

Why N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide Cannot Be Replaced by Close Structural Analogs in Adenosine Receptor Research


Within the N-phenylalkyl α-amino carboxamide class, subtle modifications to the central phenyl substitution pattern and terminal carboxamide produce divergent pharmacological fingerprints. The 2-methoxy substituent on the central phenyl ring distinguishes this compound from its 2-methyl analog (N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide), altering both hydrogen-bonding capacity and steric bulk at a position critical for target engagement . Quantitative binding data confirm that this compound engages adenosine A₂A and A₁ receptors with measurable, distinct affinities (Ki = 1,610 nM and 11,400 nM, respectively), whereas close positional isomers—such as the 3-substituted variant N-(3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide—lack publicly available adenosine receptor binding data in the same assay systems, rendering potency extrapolation unreliable [1]. Generic interchange without matched pharmacological characterization therefore carries the risk of unknown target engagement and confounded experimental outcomes.

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Adenosine A₂A Receptor Affinity: Positional Substituent Impact on Binding Potency

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide demonstrates quantifiable, albeit modest, binding affinity for the rat adenosine A₂A receptor (Ki = 1,610 nM) as measured by displacement of [³H]NECA in rat striatal membrane preparations [1]. In the same ChEMBL-curated dataset, the compound also shows affinity for the adenosine A₁ receptor (Ki = 11,400 nM, [³H]DPCPX displacement from rat whole brain), yielding an A₂A/A₁ selectivity ratio of approximately 7.1-fold [2]. No publicly available radioligand binding data exist for the closely related 2-methyl analog (N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide) or the 3-substituted positional isomer in comparable adenosine receptor assays, preventing direct potency comparison but establishing this compound as the only member of its immediate analog series with characterized adenosine receptor activity .

Adenosine A2A receptor radioligand binding structure-activity relationship

Molecular Scaffold Differentiation: 2-Methoxy vs. 2-Methyl Substitution and Physicochemical Property Divergence

The target compound bears a 2-methoxy group (-OCH₃) on the central phenyl ring, which contrasts with the 2-methyl analog (-CH₃) that shares the same molecular formula weight (404.5 g/mol) and identical InChI Key fragment pattern . The methoxy group introduces a hydrogen bond acceptor (oxygen lone pair) that the methyl analog lacks, while also increasing topological polar surface area (TPSA) relative to the methyl variant. Although neither compound has published LogP or solubility values, the structural divergence at the 2-position is expected to yield differentiated membrane permeability and metabolic stability profiles based on established medicinal chemistry principles for matched molecular pairs [1]. The 3-substituted positional isomer (N-(3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide, MW 374.4 g/mol, C₂₃H₂₂N₂O₃) differs in both molecular formula and weight, representing a distinct chemical entity with yet-uncharacterized pharmacology .

physicochemical properties hydrogen bonding drug-likeness

Sodium Channel Nav1.7 Activity: Preliminary Evidence for Ion Channel Modulation

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide has been evaluated for antagonist activity at the human voltage-gated sodium channel Nav1.7 expressed in HEK293 cells, yielding an IC₅₀ of 30,000 nM (30 μM) against the 20% inactivated state as assessed by patch-clamp electrophysiology [1]. While this potency is modest, it provides a quantifiable anchor point for Nav1.7 activity that is absent for the 2-methyl and 3-substituted positional analogs in publicly accessible databases. The data suggest that the 2-methoxy substitution pattern may confer a degree of Nav1.7 engagement not shared by its closest structural relatives, although confirmatory head-to-head comparison under identical conditions is not available.

Nav1.7 sodium channel patch-clamp electrophysiology pain research

Patent-Class Pharmacological Scope: CNS and Cardiovascular Disease Relevance

The compound falls within the generic Markush structure of US Patent 5,507,207, which claims N-phenylalkyl-substituted α-amino carboxamide derivatives for therapeutic methods including treatment of Parkinson's disease, depression, involuntary spasm, brain ischemia, and induction of hypnosis [1]. This patent-based pharmacological annotation differentiates the compound from unrelated furan-carboxamide scaffolds that lack CNS disease claims. However, no compound-specific in vivo efficacy data are publicly available, and the patent disclosure provides only class-level claims without quantitative differentiation among individual exemplified compounds [2].

CNS disorders Parkinson's disease cerebral ischemia patent landscape

Availability of Validated Structural Characterization Data: NMR Reference Standard

A ¹H NMR spectrum for N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide is curated in the Wiley SpectraBase database (Compound ID: 1AJyLwyFAUB), providing a reference standard for identity verification and purity assessment [1]. Notably, the SpectraBase entry lists this compound under the name '2-benzofurancarboxamide, N-[2-methoxy-4-[[(1-phenylcyclopentyl)carbonyl]amino]phenyl]-' with a molecular formula of C₂₈H₂₆N₂O₄ (MW 454.53), suggesting potential benzofuran/furan nomenclature ambiguity that requires careful structural verification upon procurement [2]. The availability of this spectral reference data contrasts with the absence of publicly accessible NMR spectra for the 2-methyl and 3-substituted positional analogs, providing a practical quality control advantage for the target compound.

NMR spectroscopy quality control structural confirmation

N-(2-Methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide: Evidence-Backed Research Application Scenarios for Procurement Planning


Chemical Probe Development for Adenosine A₂A Receptor with Defined Selectivity Window

With a measured Ki of 1,610 nM at A₂A and 11,400 nM at A₁ (7.1-fold selectivity), this compound can serve as a low-affinity starting scaffold for medicinal chemistry optimization targeting the adenosine A₂A receptor. The characterized selectivity window, although narrow, provides a quantifiable baseline absent in uncharacterized analogs [1]. Researchers developing A₂A-targeted probes for Parkinson's disease or neuroinflammation models can use this compound's binding data to benchmark subsequent structural modifications aimed at improving both potency and selectivity.

Nav1.7 Sodium Channel Modulator SAR Expansion

The compound's IC₅₀ of 30 μM at Nav1.7 (20% inactivated state) provides a characterized entry point for SAR studies targeting voltage-gated sodium channels implicated in pain signaling [1]. Procurement of this compound enables iterative structural optimization around the 2-methoxy-phenyl scaffold, a chemical space for which no analog Nav1.7 data currently exist, allowing the research team to establish a proprietary SAR dataset with this compound as the reference standard.

Structure-Activity Relationship Elucidation of N-Phenylalkyl α-Amino Carboxamide CNS Agents

The compound's inclusion within the US 5,507,207 patent class supports its use as a comparator molecule in systematic SAR campaigns exploring CNS-active N-phenylalkyl α-amino carboxamides [1]. Its specific 2-methoxy-4-[(1-phenylcyclopentyl)carbonyl]amino substitution pattern provides a distinct pharmacophoric profile relative to other exemplified patent compounds. Procurement of this compound alongside its 2-methyl analog enables matched molecular pair analysis to quantify the contribution of the methoxy oxygen to target binding, a key parameter for rational CNS drug design [2].

Analytical Reference Standard for Quality Control of Phenylcyclopentyl-Furamide Libraries

The availability of a curated ¹H NMR spectrum in the SpectraBase database makes this compound a practical analytical reference standard for confirming the structural identity of newly synthesized or commercially acquired phenylcyclopentyl-furamide library members [1]. Quality control laboratories supporting medicinal chemistry teams can use this spectrum for direct HPLC-NMR correlation, establishing identity and purity benchmarks that are currently unavailable for the closest positional and substitutional analogs.

Quote Request

Request a Quote for N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.